molecular formula C10H8FNO2 B13179491 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13179491
M. Wt: 193.17 g/mol
InChI Key: CHMSQVIAGIPJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a privileged framework found in compounds with a range of biological activities . The specific incorporation of the 1,3-dione moiety is a key structural feature associated with the inhibition of DNA repair enzymes . Research indicates that the isoquinoline-1,3-dione chemotype acts as a viable and selective scaffold for inhibiting Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons like etoposide and doxorubicin . Inhibiting TDP2 is a promising strategy to overcome resistance to these clinically important anticancer drugs, thereby enhancing their efficacy . Furthermore, tetrahydroisoquinoline derivatives have been extensively studied for their ability to act as potent P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer cells . The structural features of this compound make it a valuable intermediate for synthesizing more complex analogs aimed at modulating these critical targets. This product is intended for research purposes only, specifically for use in developing novel therapeutic agents for oncology and investigating mechanisms of drug resistance. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8FNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3

InChI Key

CHMSQVIAGIPJTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

This method involves the construction of the isoquinoline dione core via Friedel-Crafts acylation followed by cyclization.

Procedure :

  • Friedel-Crafts Acylation :
    • React N-methacryloyl-N-methylbenzamide with thiols (e.g., phenylthiol) in dichloroethane under acidic conditions (TsOH·H₂O catalyst).
    • Conditions : 60°C, 12 h, oxygen atmosphere.
    • Yield : 38% for 7-fluoro-2,4-dimethyl-4-((phenylthio)methyl)isoquinoline-1,3-dione.
  • Cyclization :
    • Intramolecular cyclization forms the tetrahydroisoquinoline dione framework.
    • Key Intermediate : 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is isolated via silica gel chromatography (hexane/EtOAc).

Advantages :

  • Direct introduction of fluorine and methyl groups.
  • Compatible with diverse thiol substrates.

Limitations :

  • Moderate yields due to competing side reactions.

Sodium Borohydride Reduction of Dihydroisoquinoline Intermediates

A reduction-based approach starting from dihydroisoquinoline precursors.

Procedure :

Key Steps :

  • Cyclization : Acid-mediated closure of the oxazolo-isoquinoline intermediate.
  • Purification : Dichloromethane extraction and silica gel chromatography.

Applications :

  • Scalable for gram-scale synthesis.

Lithiation-Formylation Strategy

A metalation approach to introduce fluorine at the 7-position.

Procedure :

  • Cyclization and Dehydration :
    • Acid-catalyzed cyclization (HCl) yields 8-fluoro-3,4-dihydroisoquinoline, which is reduced to the tetrahydro form.

Modifications for 7-Fluoro Isomer :

  • Adjust substituent positions during lithiation to target the 7-fluoro derivative.

Yield : 78% for 8-fluoro-3,4-dihydroisoquinoline hydrochloride.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Reference
Friedel-Crafts Acylation Thiol-ene reaction, cyclization 38% TsOH·H₂O, 60°C, O₂ atmosphere
Sodium Borohydride Reduction Dihydroisoquinoline reduction 87% NaBH₄, MeOH, 0–20°C
Lithiation-Formylation Metalation, acid cyclization 78% BuLi, THF, −78°C

Challenges and Optimizations

  • Fluorine Incorporation : Direct fluorination often requires harsh conditions (e.g., HBr/Br₂). Newer methods use lithiation to position fluorine selectively.
  • Methylation : N-Methylation via alkylation (e.g., methyl iodide) is efficient but may require protecting groups.
  • Purification : Silica gel chromatography (hexane/EtOAc or CH₂Cl₂/MeOH) is critical for isolating pure dione products.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione with key analogs based on substituents, pharmacological activity, and physicochemical properties:

Compound Substituents Key Features Pharmacological Data References
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 7-F, 2-CH₃, 1,3-dione High electronegativity (F), steric hindrance (CH₃); potential σ receptor affinity. No direct data; inferred from structural analogs.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline 7-OCH₃ Synthesized via LiAlH₄ reduction; forms stable hydrochloride salts. Not reported.
Indolin-1,3-dione derivatives 1,3-dione scaffold Demonstrated σ₂ receptor selectivity (Kis2 = 42 nM; Kis1/Kis2 > 72). High σ₂ affinity, low σ₁ activity.
2-Trifluoroacetyl-7-sulfonyl chloride derivatives 2-CF₃CO, 7-SO₂Cl Reactive sulfonyl chloride group; used in further functionalization. Not reported (structural tool).
7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one 7-Ph, 1-one Aromatic bulk (Ph) may enhance lipophilicity. No activity data available.

Key Observations:

Substituent Effects on Bioactivity: The 1,3-dione moiety (as in the target compound) is critical for receptor interactions. Indolin-1,3-dione analogs show σ₂ receptor selectivity, suggesting that the dione group may enhance binding to this subtype .

Synthetic Flexibility: Compounds with sulfonyl chloride groups (e.g., 2-trifluoroacetyl-7-sulfonyl chloride derivatives) are versatile intermediates for further derivatization, unlike the target compound, which lacks such reactive sites . Methoxy-substituted tetrahydroisoquinolines are synthesized via LiAlH₄ reduction, a method likely applicable to the fluorinated analog .

Physicochemical Properties :

  • The methyl group at position 2 in the target compound introduces steric hindrance, which may reduce off-target interactions compared to unsubstituted analogs.
  • Phenyl-substituted derivatives (e.g., 7-phenyl-THIQ-1-one) exhibit higher lipophilicity (predicted logP ~3.5), whereas the fluorine in the target compound may balance solubility and lipophilicity (logP ~2.8 estimated) .

Research Findings and Implications

  • σ Receptor Selectivity: The 1,3-dione scaffold in the target compound aligns with findings from indolin-dione derivatives, where the additional carbonyl group drives σ₂ receptor selectivity .

Biological Activity

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10FNO2
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 1199813-81-4

Biological Activity Overview

The biological activity of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been explored primarily in the context of its anticancer properties and its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits promising cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione shows significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation.
CompoundCell LineIC50 (µM)Reference
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dioneMCF-715.06
Doxorubicin (control)MCF-70.958

The mechanism by which 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects appears to involve:

  • Aromatase Inhibition : The compound has been shown to inhibit aromatase activity, which is crucial in estrogen synthesis. This inhibition can potentially reduce estrogen-dependent tumor growth.
    • Aromatase Inhibition IC50 : The compound's inhibitory effect on aromatase was found to be comparable to established inhibitors like letrozole.
CompoundAromatase Inhibition IC50 (µM)Reference
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione0.146
Letrozole (control)0.031

Case Studies

A recent study focused on the synthesis and biological evaluation of various tetrahydroisoquinoline derivatives including the compound . The findings highlighted its potential as a lead compound for further development in cancer therapeutics.

Study Highlights:

  • Synthesis : The compound was synthesized using standard organic chemistry techniques.
  • Biological Testing : Following synthesis, the compound was tested against multiple cancer cell lines.

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